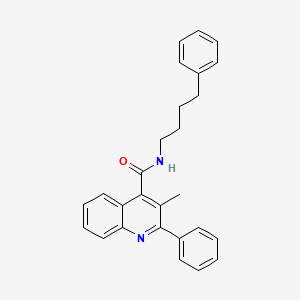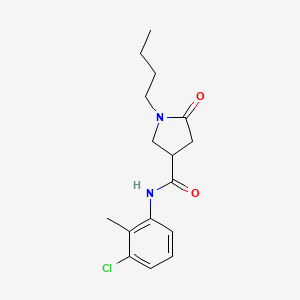
3-methyl-2-phenyl-N-(4-phenylbutyl)-4-quinolinecarboxamide
Descripción general
Descripción
3-methyl-2-phenyl-N-(4-phenylbutyl)-4-quinolinecarboxamide, also known as MPQC, is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. MPQC belongs to the class of quinolinecarboxamide derivatives, which have been found to exhibit a range of biological activities, including anticancer, antiviral, and antimalarial properties.
Mecanismo De Acción
The exact mechanism of action of 3-methyl-2-phenyl-N-(4-phenylbutyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death. This compound has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of topoisomerase II and protein kinase C. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer. This compound has also been found to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, this compound has been found to have antimalarial activity by inhibiting the growth of Plasmodium falciparum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-2-phenyl-N-(4-phenylbutyl)-4-quinolinecarboxamide in lab experiments is its broad range of biological activities, which make it a potentially useful compound for studying a variety of diseases and cellular pathways. Additionally, this compound has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-methyl-2-phenyl-N-(4-phenylbutyl)-4-quinolinecarboxamide. One area of interest is the development of more efficient synthesis methods for this compound, which could increase its availability for research and potential therapeutic applications. Another area of interest is the investigation of the molecular mechanisms underlying this compound's biological activities, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different diseases and conditions. Finally, the potential use of this compound in combination with other compounds or therapies should be explored, as this could enhance its therapeutic efficacy.
Aplicaciones Científicas De Investigación
3-methyl-2-phenyl-N-(4-phenylbutyl)-4-quinolinecarboxamide has been studied extensively in scientific research for its potential therapeutic applications. In particular, it has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to have antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, this compound has been found to have antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria.
Propiedades
IUPAC Name |
3-methyl-2-phenyl-N-(4-phenylbutyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O/c1-20-25(27(30)28-19-11-10-14-21-12-4-2-5-13-21)23-17-8-9-18-24(23)29-26(20)22-15-6-3-7-16-22/h2-9,12-13,15-18H,10-11,14,19H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGSTRLAUWNPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NCCCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-{[({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4-(2,5-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B4716002.png)
![N-(4-{[(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4716018.png)
![2-(1,3-benzoxazol-2-yl)-3-[(4-chlorophenyl)amino]acrylaldehyde](/img/structure/B4716022.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4716045.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4716053.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716065.png)
![5-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716073.png)

![ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4716088.png)

![2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4716099.png)
![5-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4716107.png)
